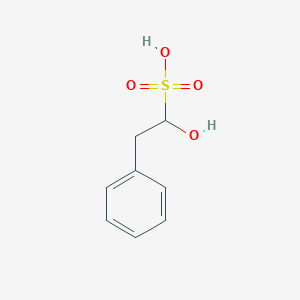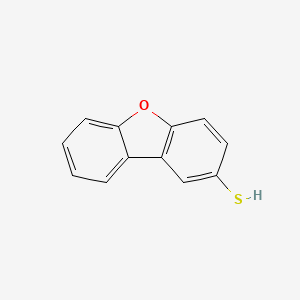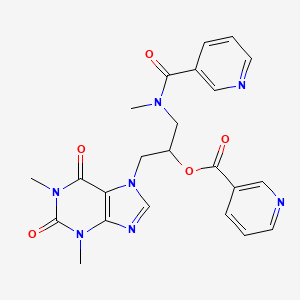![molecular formula C19H21N3O9 B13942964 3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine CAS No. 911843-46-4](/img/structure/B13942964.png)
3',5'-Di-O-acetyl-5-[(1E)-2-cyano-3-ethoxy-3-oxoprop-1-en-1-yl]-2'-deoxyuridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including ester, cyano, and tetrahydrofuran moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the tetrahydrofuran ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of acetoxy groups: Acetylation reactions are used to introduce acetoxy groups at specific positions on the tetrahydrofuran ring.
Formation of the pyrimidine ring: This step involves the condensation of appropriate precursors to form the pyrimidine ring.
Formation of the cyanoacrylate moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be used as a probe to study various biochemical pathways. Its ability to interact with specific enzymes or receptors can provide insights into their functions and mechanisms.
Medicine
In medicine, (E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate may have potential therapeutic applications. Its unique structure could be exploited to develop new drugs or treatments for various diseases.
Industry
In industry, this compound may be used as a precursor for the production of specialty chemicals or materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or covalent bonds, with these targets, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate include other cyanoacrylate derivatives and tetrahydrofuran-containing compounds. Examples include:
Ethyl cyanoacrylate: A simpler cyanoacrylate compound commonly used as a fast-acting adhesive.
Tetrahydrofuran: A basic tetrahydrofuran compound used as a solvent in organic synthesis.
Pyrimidine derivatives: Compounds containing the pyrimidine ring, which are often used in pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of (E)-ethyl 3-(1-((2R,4S,5R)-4-acetoxy-5-(acetoxymethyl)tetrahydrofuran-2-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-cyanoacrylate lies in its combination of functional groups and stereochemistry. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
CAS No. |
911843-46-4 |
|---|---|
Molecular Formula |
C19H21N3O9 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
ethyl (E)-3-[1-[(2R,4S,5R)-4-acetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C19H21N3O9/c1-4-28-18(26)12(7-20)5-13-8-22(19(27)21-17(13)25)16-6-14(30-11(3)24)15(31-16)9-29-10(2)23/h5,8,14-16H,4,6,9H2,1-3H3,(H,21,25,27)/b12-5+/t14-,15+,16+/m0/s1 |
InChI Key |
RMPRCEIVGVPOAT-AAPWHHRFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C)OC(=O)C)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C)OC(=O)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


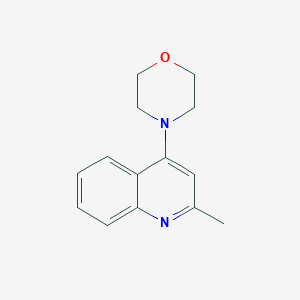
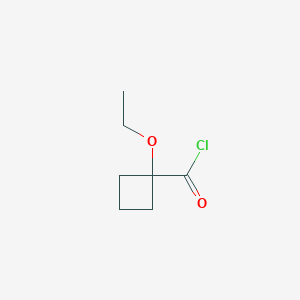
![1-[[2-(7-Bromoquinolin-4-yl)-1-(6-methylpyridin-2-yl)ethylidene]amino]pyrrolidin-2-one](/img/structure/B13942896.png)
![4-Chloro-6-(6-methoxy-5-methyl-pyridin-3-yl)-5,6,7,8-tetrahydro-pyrido[4,3-d]pyrimidine](/img/structure/B13942898.png)

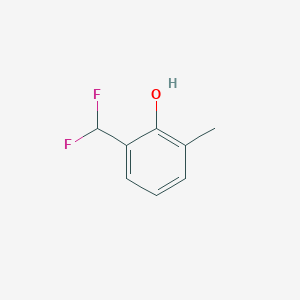
![4-[4-(4, 4,5,5-Tetramethyl-1,3,2-d ioxaborolan-2-yl)-pyrazol-1-yl]-1-(2,2,2-trifluoroethyl)-piperidine](/img/structure/B13942914.png)
![1-[2-(4-Methoxy-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13942918.png)
